

Spectroscopic Profile of 4-Bromo-3-methylaniline: An In-depth Technical Guide

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Compound of Interest

Compound Name: 4-Bromo-3-methylaniline

Cat. No.: B1294692

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **4-Bromo-3-methylaniline** (CAS No. 6933-10-4). The information presented herein is crucial for the unambiguous identification, characterization, and quality control of this important chemical intermediate in research and development settings, particularly in the synthesis of pharmaceuticals and other bioactive molecules. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and data interpretation.

Chemical Structure and Properties

- IUPAC Name: **4-Bromo-3-methylaniline**
- Synonyms: 4-Bromo-m-toluidine, 5-Amino-2-bromotoluene
- CAS Number: 6933-10-4[1]
- Molecular Formula: C₇H₈BrN
- Molecular Weight: 186.05 g/mol [1]
- Appearance: Off-white to grey to light brown powder
- Melting Point: 79-83 °C

Spectroscopic Data

The following sections present the key spectroscopic data for **4-Bromo-3-methylaniline**, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (^1H NMR) and carbon (^{13}C NMR) atoms.

2.1.1 ^1H NMR Spectroscopy

The ^1H NMR spectrum of **4-Bromo-3-methylaniline** provides characteristic signals for the aromatic protons, the methyl group protons, and the amine protons.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Coupling Constant (J) Hz
7.27	Doublet (d)	1H	Ar-H (H-6)	8.0
6.55	Singlet (s)	1H	Ar-H (H-2)	-
6.38	Doublet (d)	1H	Ar-H (H-5)	8.0
3.39	Broad Singlet (br s)	2H	-NH ₂	-
2.28	Singlet (s)	3H	-CH ₃	-

Data sourced from a synthetic procedure for **4-Bromo-3-methylaniline**.[\[2\]](#)

2.1.2 ^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum reveals the number of distinct carbon environments in the molecule.

Chemical Shift (δ) ppm	Assignment
147.46	C-NH ₂
132.71	C-Br
132.21	Ar-C
131.57	Ar-CH
127.77	Ar-CH
122.44	Ar-C
120.14	Ar-CH
43.34	-CH ₃

Note: Specific assignments for all aromatic carbons require further 2D NMR analysis. The provided assignments are based on typical chemical shift ranges for substituted benzenes.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3300	Medium	N-H stretching (amine)
3100 - 3000	Medium	C-H stretching (aromatic)
2950 - 2850	Medium	C-H stretching (methyl)
1620 - 1580	Strong	C=C stretching (aromatic ring)
1475 - 1450	Medium	C-H bending (methyl)
1250 - 1000	Strong	C-N stretching
850 - 750	Strong	C-H out-of-plane bending
700 - 500	Strong	C-Br stretching

Note: This is a representative table of expected absorptions based on the functional groups present in **4-Bromo-3-methylaniline**.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The data presented here is from Gas Chromatography-Mass Spectrometry (GC-MS).

m/z	Relative Intensity (%)	Assignment
187	High	$[M+2]^+$ (^{79}Br isotope)
185	High	$[M]^+$ (^{81}Br isotope)
106	High	$[M - \text{Br}]^+$

Data sourced from PubChem, indicating the most prominent peaks.[3] The presence of bromine is clearly indicated by the characteristic isotopic pattern of the molecular ion peak at m/z 185 and 187, with approximately equal intensities.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Bromo-3-methylaniline** in about 0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
- Instrument: A standard NMR spectrometer (e.g., 300 MHz or higher) is used.
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical parameters include a wider spectral width (e.g., 0-220 ppm), a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans compared to ¹H NMR.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy (KBr Pellet Method)

- Sample Preparation:
 - Grind a small amount (1-2 mg) of **4-Bromo-3-methylaniline** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.[\[4\]](#)
 - Transfer the powder to a pellet die.
- Pellet Formation: Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[\[5\]](#)
- Data Acquisition:
 - Place the KBr pellet in the sample holder of an FTIR spectrometer.
 - Record the spectrum, typically in the range of 4000-400 cm⁻¹.
 - A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

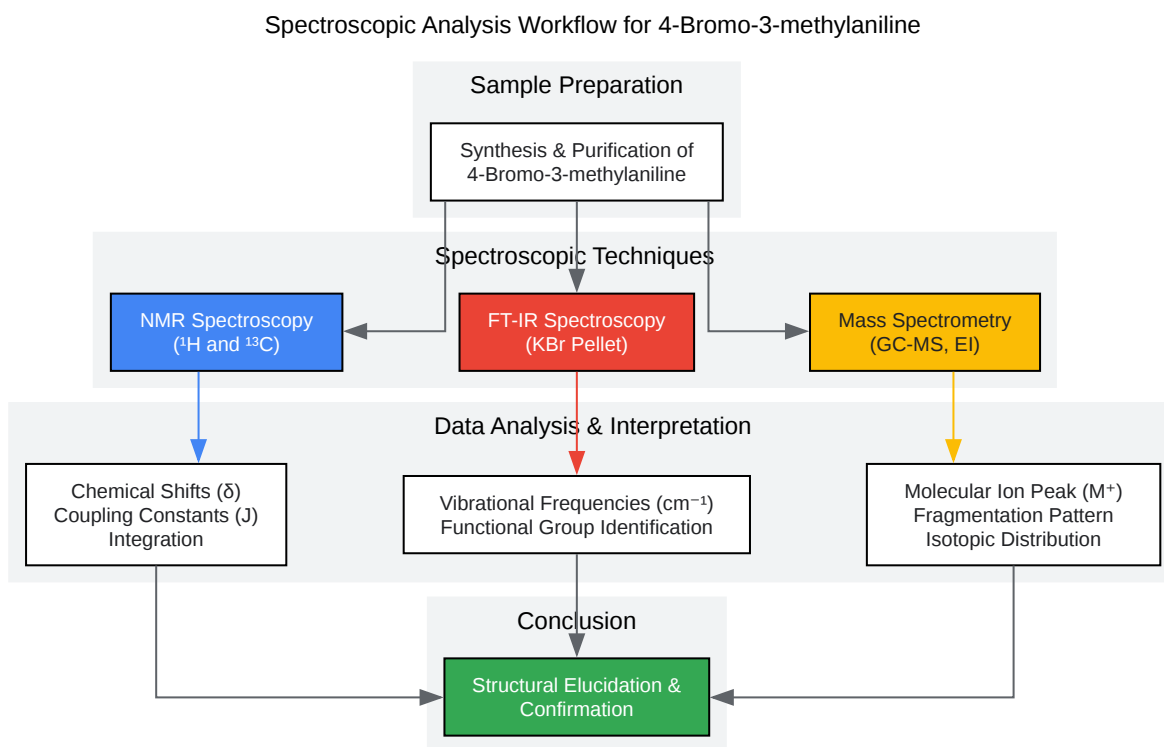
Mass Spectrometry (Electron Ionization)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification before analysis. The sample is vaporized in the ion source.

- **Ionization:** The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- **Detection:** A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like **4-Bromo-3-methylaniline**.



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Caption: Workflow for the spectroscopic characterization of **4-Bromo-3-methylaniline**.

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